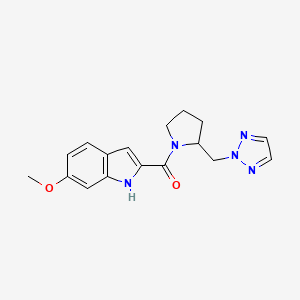
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of copper-catalyzed click reactions . These reactions can facilitate the formation of the 1,2,3-triazole ring, a key component of the compound. The process typically involves the reaction of azides with alkynes .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of multiple reactive groups. For instance, the 1,2,3-triazole ring can participate in various reactions, including nucleophilic substitutions . The pyrrolidinyl and methoxyindolyl groups may also be involved in various reactions .Aplicaciones Científicas De Investigación
Drug Discovery
The compound’s 1,2,3-triazole core makes it an attractive candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceuticals. Its high chemical stability, aromatic character, and hydrogen bonding ability contribute to its suitability for drug-like molecules .
Organic Synthesis
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole moiety participates in click chemistry reactions, allowing efficient and modular assembly of diverse structures. Researchers have utilized it as a key intermediate in the construction of various organic compounds .
Supramolecular Chemistry
Supramolecular chemistry investigates non-covalent interactions between molecules. The compound’s 1,2,3-triazole motif plays a role in host-guest interactions, self-assembly, and molecular recognition. Researchers have explored its use in creating functional supramolecular architectures .
Bioconjugation
Bioconjugation involves linking biomolecules (such as proteins or nucleic acids) to synthetic compounds. The compound’s unique structure allows for selective modification of biomolecules, enabling targeted drug delivery, imaging, or diagnostics. Its compatibility with biological systems makes it valuable in this context .
Chemical Biology
Chemical biology studies the interactions between small molecules and biological systems. Researchers have investigated the compound’s effects on cellular processes, protein function, and enzymatic activity. Its potential as a chemical probe or tool in biological studies is an active area of research .
Fluorescent Imaging
The compound’s fluorescent properties make it useful for imaging applications. By incorporating it into fluorescent probes, researchers can visualize specific cellular components or track molecular events. Its stability and emission properties contribute to its utility in bioimaging .
Materials Science
Materials scientists have explored the compound’s incorporation into polymers, nanoparticles, and thin films. Its unique structure may impart desirable properties (such as enhanced mechanical strength or optical behavior) to materials. Applications range from sensors to optoelectronic devices .
Other Potential Applications
Beyond the mentioned fields, researchers continue to explore additional applications. These may include catalysis, photostabilizers, and corrosion inhibitors . The compound’s versatility ensures ongoing investigations into its properties and potential uses.
Direcciones Futuras
The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone and similar compounds could be of interest in various fields, including medicinal chemistry. The 1,2,3-triazole ring is known to exhibit various biological activities, suggesting potential applications in drug discovery .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to the various biological activities mentioned above.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound likely has multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-24-14-5-4-12-9-16(20-15(12)10-14)17(23)21-8-2-3-13(21)11-22-18-6-7-19-22/h4-7,9-10,13,20H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOVMKCHSZFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC3CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)
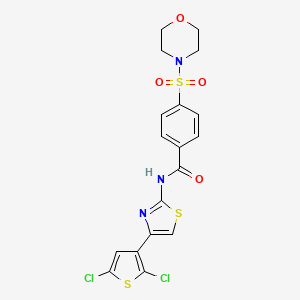
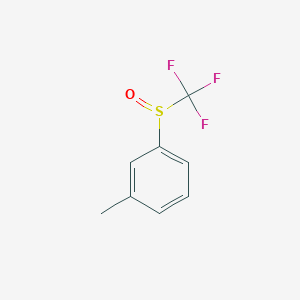
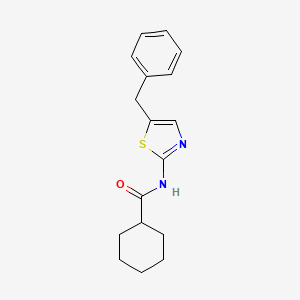

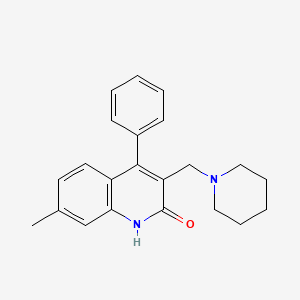
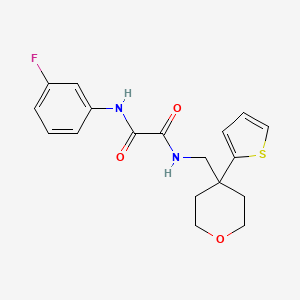

![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)
![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)
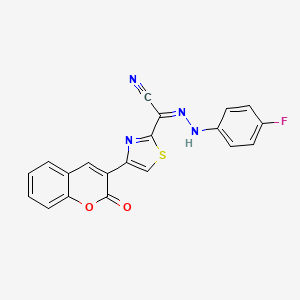
![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)